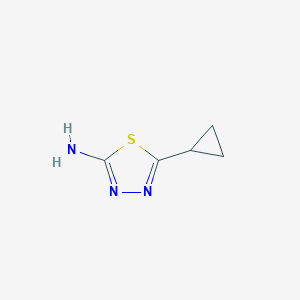

5-Cyclopropyl-1,3,4-thiadiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLUMBXGKFNNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352040 | |

| Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57235-50-4 | |

| Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57235-50-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Cyclopropyl 1,3,4 Thiadiazol 2 Amine and Its Functionalized Analogues

Retrosynthetic Approaches to the 1,3,4-Thiadiazole (B1197879) Ring System

Retrosynthetic analysis of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold reveals a logical and convergent pathway for its synthesis. The primary disconnection strategy involves breaking the C-S and C-N bonds within the heterocyclic ring. This approach identifies an acylthiosemicarbazide as the key intermediate. This intermediate, in turn, can be disconnected into two readily available starting materials: a carboxylic acid (or its activated derivative) and thiosemicarbazide (B42300).

For the target molecule, 5-cyclopropyl-1,3,4-thiadiazol-2-amine, this analysis points to cyclopropanecarboxylic acid and thiosemicarbazide as the logical precursors. The synthesis, therefore, hinges on the formation of a C-N bond (acylation) followed by an intramolecular cyclodehydration or cyclodesulfurization to form the stable, aromatic 1,3,4-thiadiazole ring. nih.gov A key step in many synthetic variations is the cyclization of a thiosemicarbazide intermediate, which can be achieved using desulfurative agents like p-toluenesulfonyl chloride (p-TsCl). nih.gov

Conventional Synthesis Routes

Conventional methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles are well-documented and widely utilized due to their reliability and efficiency.

The most prevalent and straightforward route to this compound involves the direct condensation and cyclization of thiosemicarbazide with cyclopropanecarboxylic acid. This reaction is typically facilitated by a strong acid that acts as both a catalyst and a dehydrating agent to drive the intramolecular cyclization of the acylthiosemicarbazide intermediate. vjs.ac.vn

The mechanism commences with a nucleophilic attack by the nitrogen of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, which, after dehydration, forms an acylthiosemicarbazide. sbq.org.br Subsequent intramolecular attack by the sulfur atom on the carbonyl carbon, followed by another dehydration step, results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Commonly employed dehydrating agents include:

Concentrated Sulfuric Acid (H₂SO₄) vjs.ac.vnptfarm.pl

Phosphorus Oxychloride (POCl₃) rsc.org

Polyphosphoric Acid (PPA) vjs.ac.vn

Phosphorus Pentachloride (PCl₅) google.com

The choice of the cyclizing agent can influence reaction conditions and yields. For instance, reactions with phosphorus oxychloride are often used to synthesize various 2-amino-5-aryl-1,3,4-thiadiazoles from the corresponding aromatic carboxylic acids and thiosemicarbazide. rsc.org Similarly, solid-phase reactions using phosphorus pentachloride have been developed, offering a mild and efficient method for preparing these compounds. google.com The reaction conditions can be manipulated to favor the formation of the 1,3,4-thiadiazole over the isomeric 1,3,4-oxadiazole. acs.org

| Dehydrating Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Conc. H₂SO₄ | Reflux or heating | Strong acid, effective for dehydration. | vjs.ac.vnptfarm.pl |

| POCl₃ | Heating | Commonly used for cyclization with aromatic acids. | rsc.org |

| PPA | Heating | Viscous, high-boiling point medium. | vjs.ac.vn |

| PCl₅ | Room temperature, solid-phase grinding | Mild conditions, high yield, simple workup. | google.com |

While cyclization from thiosemicarbazide is dominant, alternative pathways exist. One notable method involves the iodine-mediated oxidative cyclization of thiosemicarbazones. nih.gov This process begins with the condensation of an aldehyde (e.g., cyclopropanecarbaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes an oxidative C-S bond formation catalyzed by iodine to yield the final 2-amino-1,3,4-thiadiazole product. nih.govorganic-chemistry.org This transition-metal-free method is efficient and can be performed on a scalable fashion. organic-chemistry.org

Another approach involves the transformation of other heterocyclic rings or starting from thiohydrazide derivatives, which can react with orthoesters to form the 1,3,4-thiadiazole ring. bu.edu.eg

Green Chemistry Approaches in Thiadiazole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic protocols. These "green" methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents and reagents. nanobioletters.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,3,4-thiadiazoles. researchgate.net When the conventional acid-catalyzed cyclization of thiosemicarbazide and a carboxylic acid is performed under microwave irradiation, the reaction time is dramatically reduced from hours to mere minutes. vjs.ac.vntandfonline.com

The benefits of this approach include:

Rapid Reaction Rates: Microwave heating provides efficient and uniform energy transfer, leading to a significant reduction in reaction time. researchgate.nettandfonline.com

Higher Yields: In many cases, microwave-assisted synthesis provides improved product yields compared to conventional heating methods. tandfonline.com

Solvent-Free Conditions: The synthesis of 5-alkyl-2-amino-1,3,4-thiadiazoles can be effectively carried out under solvent-free conditions using microwave irradiation, further enhancing its green credentials. vjs.ac.vn

| Compound Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| 5-Alkyl-2-amino-1,3,4-thiadiazoles | ~20 hours | ~30 minutes | Often higher | vjs.ac.vn |

| 2-Amino-5-substituted-1,3,4-thiadiazoles | Not specified | 5-10 minutes | Good (72-87%) | tandfonline.com |

| Thiadiazole derivatives | Long reaction times | 3 minutes | Good (75-90%) | nanobioletters.com |

Ultrasonic irradiation is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. tandfonline.com The synthesis of various heterocyclic compounds, including thiadiazoles and related systems, has been successfully achieved using this method, often under solvent-free conditions. researchgate.netscilit.com The advantages of using ultrasound include greater product purity, lower costs, high yields, and simpler work-up procedures compared to conventional methods. tandfonline.comtandfonline.com

Solvent-free synthesis, or solid-phase synthesis, represents a significant advancement in green chemistry. The reaction between a carboxylic acid, thiosemicarbazide, and a catalyst like phosphorus pentachloride can be performed by simply grinding the reactants together at room temperature. google.com This method is highly efficient, with short reaction times, mild conditions, and yields often exceeding 90%. The process avoids the use of volatile and often toxic organic solvents, simplifying post-reaction purification and reducing chemical waste. google.com

Functionalization Strategies at the 2-Amino and 5-Cyclopropyl Positions

The structure of this compound offers multiple sites for chemical modification, primarily at the exocyclic amino group and the cyclopropyl (B3062369) ring. These modifications are pursued to explore the structure-activity relationships of the resulting analogues.

The 2-amino group of this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through several standard synthetic transformations. These include acylation, alkylation, and the formation of Schiff bases.

Acylation: The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized by treating the parent amine with acetyl chloride.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to mono- and di-alkylated products, and the reaction conditions can be tuned to favor one over the other. For example, the reaction with methyl iodide can yield 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

Schiff Base Formation: The primary amino group can undergo condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the removal of water. These Schiff bases can serve as versatile intermediates for further synthetic transformations or be evaluated for their own biological activities.

| Reaction Type | Reagent | Product Structure | General Conditions |

|---|---|---|---|

| Acylation | Acyl chloride (e.g., Acetyl chloride) | Amide | Inert solvent, base (e.g., pyridine (B92270), triethylamine) |

| Alkylation | Alkyl halide (e.g., Methyl iodide) | Secondary or Tertiary Amine | Polar solvent, base (e.g., K2CO3) |

| Schiff Base Formation | Aldehyde or Ketone (e.g., Benzaldehyde) | Imine | Acid catalyst (e.g., acetic acid), reflux |

While the derivatization of the 2-amino group is well-documented for 2-amino-1,3,4-thiadiazoles, specific examples of direct substituent modifications on the 5-cyclopropyl moiety of this compound are not extensively reported in the reviewed literature. The high strain and unique electronic properties of the cyclopropyl ring make its functionalization a chemically challenging yet potentially rewarding endeavor for creating novel analogues.

Theoretically, functionalization could be achieved through reactions that proceed via radical intermediates or by leveraging the electronic character of the ring. However, the stability of the cyclopropyl ring attached to the electron-withdrawing thiadiazole heterocycle would need to be carefully considered, as some reactions could lead to ring-opening. Potential, though not specifically reported for this compound, synthetic strategies could include:

Halogenation: Introduction of a halogen onto the cyclopropyl ring, potentially at the C1 position, could provide a handle for further nucleophilic substitution reactions.

Hydroxylation: Direct oxidation to introduce a hydroxyl group would yield a cyclopropanol derivative, which could be a precursor for other functional groups.

Ring-opening reactions: Under certain acidic or electrophilic conditions, the strained cyclopropyl ring could undergo ring-opening to form acyclic derivatives. The regioselectivity of such a reaction would be an important consideration.

Due to the lack of specific literature examples for the direct modification of the cyclopropyl group in this compound, a data table for this subsection is not provided. Further research is required to explore the synthetic feasibility of such transformations.

A significant functionalization strategy for 2-amino-1,3,4-thiadiazoles, including the 5-cyclopropyl derivative, is the construction of fused heterocyclic systems. The most common of these is the imidazo[2,1-b] ijpsr.commdpi.commdpi.comthiadiazole scaffold, which is synthesized through the reaction of the 2-amino-1,3,4-thiadiazole with α-haloketones.

This reaction, a variation of the Hantzsch thiazole synthesis, proceeds via initial N-alkylation of the endocyclic nitrogen atom of the thiadiazole ring by the α-haloketone, followed by an intramolecular cyclization through condensation of the exocyclic amino group with the ketone carbonyl, and subsequent dehydration to form the fused imidazole ring. This methodology allows for the introduction of a wide range of substituents at the 5- and 6-positions of the imidazo[2,1-b] ijpsr.commdpi.commdpi.comthiadiazole system, depending on the structure of the starting α-haloketone.

For example, the reaction of this compound with various substituted 2-bromoacetophenones leads to the formation of a series of 2-cyclopropyl-6-(substituted-phenyl)imidazo[2,1-b] ijpsr.commdpi.commdpi.comthiadiazole derivatives ijpsr.com.

| Starting Material | Reagent (α-Haloketone) | Product | General Conditions |

|---|---|---|---|

| This compound | 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-Cyclopropyl-6-(4-methoxyphenyl)imidazo[2,1-b] ijpsr.commdpi.commdpi.comthiadiazole | Reflux in a suitable solvent (e.g., ethanol) |

| This compound | 2-Bromo-1-(4-chlorophenyl)ethanone | 2-Cyclopropyl-6-(4-chlorophenyl)imidazo[2,1-b] ijpsr.commdpi.commdpi.comthiadiazole | Reflux in a suitable solvent (e.g., ethanol) |

| This compound | 2-Bromo-1-phenylethanone | 2-Cyclopropyl-6-phenylimidazo[2,1-b] ijpsr.commdpi.commdpi.comthiadiazole | Reflux in a suitable solvent (e.g., ethanol) |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While specific experimental spectral data for 5-cyclopropyl-1,3,4-thiadiazol-2-amine is not widely published in scientific literature, the expected ¹H and ¹³C NMR spectral characteristics can be predicted based on the known chemical shifts of its constituent moieties: the cyclopropyl (B3062369) group and the 2-amino-1,3,4-thiadiazole (B1665364) ring.

¹H-NMR: The proton spectrum is expected to show distinct signals corresponding to the cyclopropyl and amine protons. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring would likely appear as a complex multiplet in the upfield region, typically between 0.8 and 1.2 ppm. The single methine proton (CH) of the cyclopropyl group, being adjacent to the electron-withdrawing thiadiazole ring, would resonate further downfield, likely in the 2.0-2.5 ppm range. The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is typically observed in the range of 7.0-7.5 ppm for similar 2-amino-1,3,4-thiadiazoles.

¹³C-NMR: The carbon spectrum would provide key structural information. The two carbon atoms of the thiadiazole ring are expected to be the most downfield signals due to the influence of the heteroatoms. The C5 carbon, attached to the cyclopropyl group, would likely appear around 160-165 ppm, while the C2 carbon, bonded to the amino group, would be expected in the 165-170 ppm region. dergipark.org.tr The cyclopropyl carbons would be found in the upfield region, with the methine carbon (CH) appearing around 15-20 ppm and the methylene carbons (CH₂) at approximately 5-10 ppm.

Expected ¹³C-NMR Chemical Shift Ranges

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Thiadiazole) | 165 - 170 |

| C5 (Thiadiazole) | 160 - 165 |

| CH (Cyclopropyl) | 15 - 20 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. Experimental IR spectra for this compound have been recorded, confirming its functional group composition. nih.gov The key absorption bands are characteristic of the amine group, the thiadiazole ring, and the cyclopropyl moiety.

The primary amine (-NH₂) group gives rise to two distinct stretching vibrations in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. A broad absorption band for N-H bending is also expected around 1650-1600 cm⁻¹. dergipark.org.tr The C=N stretching vibration characteristic of the 1,3,4-thiadiazole (B1197879) ring typically appears in the 1580-1500 cm⁻¹ range. dergipark.org.tr The C-S stretching within the ring can be observed at lower wavenumbers, often around 700 cm⁻¹. The presence of the cyclopropyl group is confirmed by the C-H stretching vibrations of its CH and CH₂ groups, which appear just above 3000 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 |

| Amine (N-H) | Bending | 1650 - 1600 |

| Thiadiazole (C=N) | Stretching | 1580 - 1500 |

| Thiadiazole (C-S) | Stretching | ~700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of the compound and provides insight into its structural stability and fragmentation pathways. The monoisotopic mass of this compound (C₅H₇N₃S) is 141.03607 Da, with a molecular weight of approximately 141.20 g/mol . nih.govuni.lu While detailed experimental fragmentation data is not published, predicted collision cross section (CCS) values and likely fragmentation patterns can be informative.

High-resolution mass spectrometry would show a prominent molecular ion peak ([M]⁺) at m/z 141.03552 and a protonated molecular ion ([M+H]⁺) at m/z 142.04335. uni.lu Other common adducts, such as the sodium adduct ([M+Na]⁺), would also be observed.

Predicted Mass Spectrometry Adducts

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₅H₇N₃S]⁺ | 141.03552 |

| [M+H]⁺ | [C₅H₈N₃S]⁺ | 142.04335 |

| [M+Na]⁺ | [C₅H₇N₃SNa]⁺ | 164.02529 |

| [M+K]⁺ | [C₅H₇N₃SK]⁺ | 179.99923 |

Data sourced from predicted values. uni.lu

The fragmentation of the molecule would likely involve the cleavage of the cyclopropyl ring from the thiadiazole core or the fragmentation of the heterocyclic ring itself.

X-ray Diffraction Crystallography for Solid-State Structural Determination

As of now, a single-crystal X-ray diffraction structure for this compound has not been reported in the surveyed scientific literature. Therefore, precise experimental data on its bond lengths, bond angles, and solid-state conformation are unavailable. However, based on the structures of closely related 2-amino-1,3,4-thiadiazole derivatives, a detailed hypothesis of its solid-state characteristics can be formulated. nih.gov

Tautomerism and Conformational Analysis in the Solid State

The 2-amino-1,3,4-thiadiazole scaffold can exhibit amino-imino tautomerism. While the compound is named as the amino tautomer, it is possible that it crystallizes as the imino tautomer, where one proton resides on a ring nitrogen atom, and the exocyclic C-N bond is a double bond (C=NH).

The conformation of the molecule in the solid state would be determined by the orientation of the cyclopropyl group relative to the planar thiadiazole ring. There would be a specific dihedral angle between the plane of the cyclopropyl ring and the thiadiazole ring, which would be optimized to minimize steric hindrance and maximize favorable crystal packing interactions. X-ray diffraction studies on analogous compounds are essential for definitively determining which tautomer is present in the solid state and the precise molecular conformation. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's reactivity, stability, and kinetic properties. The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor, as a smaller gap often implies higher chemical reactivity. universci.comnih.gov

For the 1,3,4-thiadiazole (B1197879) class of compounds, DFT calculations are routinely performed to understand their structural and electronic nature. universci.com Studies on various derivatives provide insight into how different substituents influence the electronic distribution across the molecule. For instance, analysis of the Molecular Electrostatic Potential (MEP) map reveals the regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack, respectively, as well as potential hydrogen bonding sites. universci.com The 2-amino group and the nitrogen atoms of the thiadiazole ring are typically identified as key regions for interaction. nih.govmdpi.com

In a study on 1,3,4-thiadiazole and 1,3-thiazolidine-4-one derivatives, DFT calculations were used to compare theoretical bond lengths and angles with experimental X-ray diffraction data, showing minimal differences and validating the computational model. universci.com The calculated HOMO-LUMO gap for the main compound in that study was used to derive global reactivity descriptors like hardness and electrophilicity, which are crucial for predicting chemical behavior. universci.com

Table 1: Calculated Bond Lengths (Å) and Angles (°) for a Representative 1,3,4-Thiadiazole Structure Data from a study on a related 1,3,4-thiadiazole derivative.

| Parameter | Bond/Angle | Calculated (DFT) | Observed (X-ray) |

| Bond Length | C-N | 1.304 | 1.301-1.303 |

| N-N | 1.366 | 1.383 | |

| S-C | 1.768 | 1.740 | |

| Bond Angle | C-S-C | 85.844 | 86.813 |

| C-N-N | 113.800 | 112.612 | |

| S-C-N | 114.093 | 114.237 | |

| Source: Adapted from Heidarizadeh et al. (2024). universci.com |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is instrumental in virtual screening and for understanding the molecular basis of a drug's activity. Numerous studies have employed molecular docking to investigate how derivatives based on the 2-amino-1,3,4-thiadiazole (B1665364) scaffold interact with various biological targets, such as enzymes and receptors implicated in cancer, microbial infections, and diabetes. nih.govnih.govnih.gov

Binding mode analysis reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the ligand within the receptor's active site. For derivatives of 2-amino-1,3,4-thiadiazole, the heterocyclic core consistently plays a crucial role in anchoring the molecule.

Studies on different targets have highlighted common interaction patterns:

Hydrogen Bonding: The amino group at the C2 position and the nitrogen atoms of the thiadiazole ring frequently act as hydrogen bond donors and acceptors. mdpi.comnih.govnih.gov For example, in a study of 1,3,4-thiadiazole derivatives as SHP2 allosteric inhibitors, a key derivative formed hydrogen bonds with residues Thr108, Arg111, and Phe113. nih.gov Similarly, docking against Dihydrofolate reductase (DHFR) showed critical hydrogen bond interactions with the Ser59 residue. nih.gov

Hydrophobic and Arene Interactions: The substituent at the C5 position (such as the cyclopropyl (B3062369) group) and any other aromatic moieties often engage in hydrophobic or arene-arene interactions with nonpolar amino acid residues in the binding pocket, such as Phenylalanine (Phe) or Tyrosine (Tyr). mdpi.comnih.gov Docking of a potent derivative into the active site of Lysine-specific demethylase 1 (LSD1) revealed an interaction between one of the thiadiazole rings and Tyr761. mdpi.com

Docking programs calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the ligand and the target. A more negative score typically indicates a more favorable binding interaction. These predicted affinities are crucial for ranking potential drug candidates before synthesis and in vitro testing.

Research on various 1,3,4-thiadiazole derivatives has demonstrated their potential to bind strongly to a range of biological targets. The predicted binding energies often correlate well with experimentally observed biological activity, such as IC₅₀ values.

Table 2: Predicted Binding Affinities of Representative 1,3,4-Thiadiazole Derivatives Against Various Protein Targets

| Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thiadiazole-Thiazolidinone | SARS-CoV-2 Mpro | 6LU7 | -6.9 to -8.5 | - |

| Dinitrophenyl-Thiadiazole | Dihydrofolate Reductase (DHFR) | 3SRW | - | Phe31, Ser59 |

| Thiophene-Thiadiazole-Quinoline | Antioxidant Protein | 3VB8 | -7.7 to -6.9 | - |

| Triazolo-Thiadiazole | SHP2 Allosteric Site | 6MDB | - | Thr108, Arg111, Phe113 |

| Benzene-triol-Thiadiazole | NUDT5 | 5N89 | -8.9 | - |

| Sources: Adapted from multiple studies. universci.comnih.govnih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR models can predict the activity of new, unsynthesized molecules and guide the optimization of lead compounds.

While specific QSAR studies focusing solely on 5-Cyclopropyl-1,3,4-thiadiazol-2-amine are not prominent, the technique has been applied to broader series of 1,3,4-thiadiazole derivatives to understand which structural features are critical for their bioactivity. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed for antifungal N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides. Such models generate contour maps that visualize regions where steric bulk or specific electrostatic charges are predicted to enhance or diminish biological activity, providing a clear roadmap for designing more potent analogues.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Target Binding

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the energetic landscape of the binding process.

For inhibitors based on the thiadiazole scaffold, MD simulations are frequently used to validate the results of molecular docking. nih.govresearchgate.netbenthamdirect.com Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket and the protein-ligand complex has reached equilibrium. benthamdirect.com

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible regions of the protein, which can be important for ligand entry and binding.

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds over time, revealing which interactions are most stable and critical for anchoring the ligand.

In a study on 1,3,4-thiadiazole derivatives as SHP2 inhibitors, MD simulations confirmed that the most potent compound effectively binds to the allosteric region and maintains stable hydrogen bond interactions with key residues throughout the simulation. nih.gov Similarly, MD simulations of thiadiazole derivatives targeting HsaA monooxygenase in Mycobacterium tuberculosis showed that the top compounds were stable in the binding site with RMSD values below 0.25 nm. benthamdirect.com These studies underscore the importance of MD simulations in refining and validating the binding hypotheses generated by molecular docking.

Biological Activity Profiling and Mechanistic Elucidation

In Vitro and In Vivo Biological Evaluation Methodologies

The biological potential of 1,3,4-thiadiazole (B1197879) derivatives is assessed through a variety of established in vitro and in vivo methodologies.

In Vitro Assays: Initial screening of these compounds for anticancer activity typically involves cell-based assays to determine their cytotoxicity and anti-proliferative effects. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), SRB (Sulphorhodamine B), and CCK-8 (Cell Counting Kit-8) assays, which measure cell viability. nih.govencyclopedia.pub To understand the mechanism of cell death, researchers employ techniques like fluorescence-activated cell sorting (FACS) analysis to study the cell cycle and apoptosis. nih.gov DNA fragmentation assays and analysis of mitochondrial membrane potential further elucidate the apoptotic pathways. nih.gov The ability of these compounds to inhibit specific enzymes is quantified using enzymatic assays. nih.gov

In Vivo Models: Promising compounds identified through in vitro screening are often advanced to in vivo studies. These can include evaluations in animal models, such as tumor-bearing mice, to assess anticancer efficacy and pharmacokinetics. mdpi.com Radioactive tracing studies, for instance, can be used to track the distribution and targeting ability of a compound within a living organism. mdpi.com For toxicity assessments, invertebrate models like Daphnia magna are sometimes used as an initial screen. nih.gov

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new anticancer agents, with derivatives showing a broad spectrum of activity against various cancers. researchgate.net The mesoionic nature of the thiadiazole ring allows these molecules to cross cellular membranes, a desirable property for drug candidates. nih.gov

Derivatives of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The introduction of different substituents at the 5-position of the thiadiazole ring and on the amino group modulates the potency and selectivity of these compounds.

For example, a novel derivative, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed potent anti-proliferative effects against the LoVo (colon carcinoma) cell line with a half-maximal inhibitory concentration (IC50) value of 2.44 µM. nih.gov This same compound was also active against the MCF-7 (breast adenocarcinoma) cell line, albeit at a higher concentration (IC50 of 23.29 µM). nih.gov Other studies have highlighted derivatives with activity against HepG-2 (hepatocellular carcinoma), A-549 (lung carcinoma), and K562 (myelogenous leukemia) cell lines. nih.govmdpi.com Specifically, certain N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amines showed greater inhibitory activity against MDA-MB-231 breast cancer cells than the standard drug cisplatin. nih.gov Another derivative demonstrated selective activity against the Bcr-Abl-positive K562 cell line. nih.gov

| Compound/Derivative Type | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (e.g., 4e, 4i) | MCF-7 (Breast) | High activity | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (e.g., 4e, 4i) | HepG-2 (Liver) | High activity | mdpi.com |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 µM | nih.gov |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 µM | nih.gov |

| Cinnamic acid with 1,3,4-thiadiazole ring (compound 22) | MCF-7 (Breast) | 0.28 µg/mL | nih.gov |

| Cinnamic acid with 1,3,4-thiadiazole ring (compound 22) | A-549 (Lung) | 0.52 µg/mL | nih.gov |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (70) | K562 (Leukemia) | Selective activity | nih.gov |

The anticancer effects of 1,3,4-thiadiazole derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Apoptosis Induction: Several studies have shown that these compounds can trigger apoptosis in cancer cells. For instance, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were found to significantly increase the Bax/Bcl-2 ratio, a key indicator of apoptosis, and elevate levels of caspase 9 in both HepG2 and MCF-7 cells. mdpi.com Another study reported that a 2,3-dihydro-1,3,4-thiadiazole derivative induced a remarkable pro-apoptotic effect (45.29% total apoptosis) in MCF-7 cells, which was confirmed by the upregulation of the pro-apoptotic gene BAX and downregulation of the anti-apoptotic gene Bcl2. mdpi.com

Cell Cycle Modulation: Disruption of the normal cell cycle is another key mechanism. Treatment of cancer cells with 1,3,4-thiadiazole derivatives has been shown to cause cell cycle arrest at various phases. Some compounds induce arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. mdpi.com In another case, a derivative arrested breast cancer cells at the G2/M phase. nih.gov A different compound significantly increased the percentage of cells in the sub-G1 phase, which is indicative of apoptosis or necrosis. nih.gov One thiadiazole derivative targeting VEGFR-2 was found to cause cell cycle arrest at the S phase in MCF-7 cells. mdpi.com

The versatility of the 1,3,4-thiadiazole scaffold allows its derivatives to interact with and inhibit a wide array of molecular targets implicated in cancer progression.

Kinase Inhibition: These compounds are potent inhibitors of various kinases. They have been identified as inhibitors of Focal Adhesion Kinase (FAK) , Abl tyrosine kinase , and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . mdpi.comnih.govnih.gov Inhibition of VEGFR-2 is critical for suppressing tumor angiogenesis. mdpi.com

Enzyme Inhibition: The antitumor capacity is also linked to the inhibition of crucial enzymes. Derivatives have been developed as inhibitors of Topoisomerase II , Glutaminase (GLS) , and Histone Deacetylase (HDAC) . nih.govnih.gov For example, a series of allosteric GLS inhibitors were designed using a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold, with one compound showing an IC50 value of 70 nM.

Pathway and Protein Inhibition: The 1,3,4-thiadiazole nucleus has been incorporated into molecules that inhibit Tubulin Polymerization , disrupting microtubule dynamics essential for mitosis. researchgate.netnih.gov Furthermore, computational and experimental studies suggest that derivatives can act as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclin-Dependent Kinase 9 (CDK9) , both of which are key targets in cancer therapy. mdpi.com Molecular docking studies have shown that certain derivatives can bind effectively to the active sites of CDK9 and STAT3. mdpi.comnih.gov

HIF-PHD2: While inhibitors of HIF prolyl-hydroxylases are being explored for therapeutic activation of the hypoxic response, current research primarily highlights other heterocyclic scaffolds, such as triazoles, for this target. researchgate.net There is no direct evidence from the provided search results linking 5-cyclopropyl-1,3,4-thiadiazol-2-amine or its close analogs to HIF-PHD2 inhibition.

Antimicrobial Activity

In addition to their anticancer properties, 1,3,4-thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity, addressing the critical need for new agents to combat infectious diseases. nih.gov

Compounds based on the 2-amino-1,3,4-thiadiazole core have been evaluated against a panel of clinically relevant bacteria. Their efficacy varies depending on the specific substitutions on the heterocyclic ring.

Studies show that derivatives can be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. encyclopedia.pub For instance, certain fluorinated and chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives demonstrated good inhibitory effects against S. aureus and B. subtilis with Minimum Inhibitory Concentration (MIC) values ranging from 20–28 µg/mL. nih.gov In another study, a chlorophenyl derivative showed high potency against Staphylococcus saprophyticus with an MIC of 2 µg/mL. However, some derivatives show preferential activity; for example, one series of fluoroquinolone hybrids exhibited better activity against Gram-positive bacteria than Gram-negative strains, which may be attributed to differences in the bacterial cell wall structure. nih.gov

| Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Chlorophenyl derivative (33h) | Staphylococcus saprophyticus ATCC 15305 | 2 µg/mL | |

| Derivative 33f | Staphylococcus aureus | 16 µg/mL | |

| Fluorinated/Chlorinated phenyl derivatives (8a, 8b) | S. aureus, B. subtilis | 20–28 µg/mL | nih.gov |

| Tris-2,5-disubstituted derivatives (26) | Gram-positive & Gram-negative strains | 8–31.25 µg/mL | nih.gov |

| Fluoroquinolone derivatives (58c, 58d) | Gram-positive bacteria (e.g., S. aureus) | 1–5 µg/mL | nih.gov |

| Fluoroquinolone derivatives (58a-d) | Gram-negative bacteria | Poor activity | nih.gov |

Antifungal Efficacy Against Clinically Relevant Fungi

Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated notable efficacy against a variety of clinically important fungi, particularly species of Candida and Aspergillus, which are common culprits in invasive fungal infections. ijpcbs.comtandfonline.com

Research into a series of 1,3,4-thiadiazole derivatives revealed significant antifungal effects against eight different Candida species. tandfonline.com Two compounds in this series, one bearing a 2,4-difluorophenyl group and another with a 2,4-dichlorophenyl group, showed particularly potent activity. The 2,4-dichlorophenyl derivative was the most active against Candida albicans ATCC 10231, with a minimum inhibitory concentration (MIC) of 5 µg/mL. tandfonline.com This compound also displayed significant activity against C. krusei ATCC 6258, C. glabrata ATCC 2001, and C. famata with an MIC of 10 µg/mL. tandfonline.com The 2,4-difluorophenyl derivative also exhibited good activity with an MIC of 10 µg/mL against C. albicans, C. krusei, and C. famata. tandfonline.com The mechanism of action for these compounds is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. tandfonline.comnih.gov Docking studies have suggested that these derivatives interact with the fungal 14-α-sterol demethylase enzyme. tandfonline.comnih.gov

Further studies have synthesized and screened other 1,3,4-thiadiazole derivatives, confirming their activity against Aspergillus niger and Aspergillus fumigatus. amrita.edu For instance, certain synthesized derivatives exhibited substantial activity against A. niger. amrita.edu The lipophilicity endowed by the sulfur atom in the thiadiazole ring is thought to contribute positively to this biological activity. tandfonline.com

Table 1: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2,4-Dichlorophenyl Derivative | Candida albicans ATCC 10231 | 5 | tandfonline.com |

| 2,4-Dichlorophenyl Derivative | Candida crusei ATCC 6258 | 10 | tandfonline.com |

| 2,4-Dichlorophenyl Derivative | Candida glabrata ATCC 2001 | 10 | tandfonline.com |

| 2,4-Difluorophenyl Derivative | Candida albicans ATCC 10231 | 10 | tandfonline.com |

| 2,4-Difluorophenyl Derivative | Candida crusei ATCC 6528 | 10 | tandfonline.com |

| Derivative A3 | Aspergillus niger | Substantial Activity | amrita.edu |

Antitubercular Activity (e.g., against Mycobacterium bovis)

The 1,3,4-thiadiazole nucleus is a key feature in a number of compounds investigated for their antitubercular properties. The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new drugs with novel mechanisms of action. sbq.org.br

A series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their activity against the M. tuberculosis H37Rv strain. sbq.org.br One derivative, featuring a dimethoxy-substituted phenyl ring, demonstrated excellent activity with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL, which was superior to the standard drugs used in the study. sbq.org.br Another compound from this series showed good antitubercular activity at a concentration of 3.12 µg/ml. sbq.org.br

In another study, new 1,3,4-oxadiazoles, which are structurally related to thiadiazoles, bearing pyridyl and thiazolyl scaffolds were screened for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. Several of these compounds revealed promising activity against M. bovis BCG at concentrations below 3 µg/mL, with low cytotoxicity towards human cancer cell lines. encyclopedia.pub Additionally, a dichlorobenzothiophene thiadiazole derivative exhibited very high activity (98% inhibition) against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. nih.gov

Table 2: Antitubercular Activity of Selected Thiadiazole and Related Derivatives

| Compound/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-Cyclohexyl-5-(dimethoxyphenyl)-1,3,4-thiadiazol-2-amine (C5) | M. tuberculosis H37Rv | 1.6 µg/mL | sbq.org.br |

| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine (C1) | M. tuberculosis H37Rv | 3.12 µg/mL | sbq.org.br |

| 2-pyridinyl substituted thiazolyl-5-aryl-1,3,4-oxadiazole (6f, 6j, 6l, 6o) | M. bovis BCG | <3 µg/mL | encyclopedia.pub |

Antiparasitic Activity

The 1,3,4-thiadiazole scaffold has been explored for its potential in combating various parasitic diseases, including leishmaniasis, malaria, and helminth infections.

Antileishmanial Investigations

Leishmaniasis, a parasitic disease with significant global impact, is a key target for new drug discovery efforts. nih.gov Several studies have demonstrated the potent antileishmanial activity of 5-nitroheteroaryl-1,3,4-thiadiazole derivatives.

A series of 5-(5-nitrofuran-2-yl)- and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines were synthesized and evaluated against both promastigote and amastigote forms of Leishmania major. uni.lu The most active compounds were hydroxypropylamino- and methoxypropylamino- analogs of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole, which showed a high selectivity index. uni.lu In a related study, introducing an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety to the C-2 amine of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine resulted in compounds with good activity against L. major promastigotes. mdpi.com The 4-methylbenzyl analog was particularly effective, significantly reducing the number of intracellular amastigotes per macrophage. mdpi.com

Another study synthesized 2-substituted-thio-1,3,4-thiadiazoles and evaluated them against L. major. The most active compound showed IC50 values of 44.4 µM against promastigotes and 64.7 µM against amastigotes after 24 hours. nih.gov The mechanism of action for some of these thiadiazole derivatives is thought to involve the disruption of DNA topoisomerases I and II. nih.gov

Table 3: Antileishmanial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Leishmania Species | Activity | Reference |

|---|---|---|---|

| Methoxypropylamino-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | L. major | High Selectivity Index (>12) | uni.lu |

| Hydroxypropylamino-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | L. major | High Selectivity Index (>12) | uni.lu |

| N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | L. major | Good activity vs. promastigotes; reduces intracellular amastigotes | mdpi.com |

Antimalarial Studies (e.g., Inhibition of Plasmodium falciparum enzymes)

The increasing resistance of Plasmodium falciparum to existing drugs underscores the urgent need for new antimalarial agents. The thiadiazole scaffold has been incorporated into novel compounds with promising antimalarial activity.

Studies on novel 1,3,4-thiadiazole derivatives incorporating imidazo[1,2-b]pyridazine (B131497) and thiazolidinone moieties showed that some compounds exhibited good antimalarial activity against P. falciparum strains. While direct studies on this compound are limited, research on related structures is informative. For instance, cyclopropyl (B3062369) carboxamides have been identified as a potent class of antimalarial agents, with some compounds showing IC50 values below 50 nM against P. falciparum. This highlights the potential benefit of the cyclopropyl group in antimalarial drug design.

A key target in P. falciparum is the enzyme carbonic anhydrase (pfCA). A 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivative has shown excellent inhibitory activity against pfCA, suggesting a potential mechanism for the antimalarial action of this class of compounds. nih.gov

Anthelmintic Efficacy

Thiazole and its derivatives have been reported to possess anthelmintic properties. ijpcbs.com Research into the nematocidal activity of 1,3,4-thiadiazole derivatives has shown their potential to control plant-parasitic nematodes, which can serve as a model for broader anthelmintic activity.

A study on Schiff bases of 5-phenyl-2-amino-1,3,4-thiadiazole derivatives tested their anthelmintic activity against the earthworm Pheretima posthuma. Most of the synthesized compounds showed significant activity, measured by the time taken for paralysis and death of the worms, with some performing better than the standard drug. amrita.edu

In another investigation, novel 1,2,4-oxadiazole (B8745197) derivatives containing a 1,3,4-thiadiazole amide moiety were evaluated against the pinewood nematode Bursaphelenchus xylophilus. Two compounds showed good nematocidal activity, with corrected mortality rates of 57.1% and 60.1% at a concentration of 200 mg/L, significantly higher than a commercial agent. tandfonline.com These compounds were found to inhibit the movement and respiration of the nematodes. tandfonline.com Furthermore, other thiadiazole derivatives have shown excellent activity against the root-knot nematode Meloidogyne incognita.

Enzyme Inhibition Studies

The biological activities of this compound and its analogs are often rooted in their ability to inhibit specific enzymes crucial for the survival of pathogens or the progression of disease.

As mentioned previously, a primary mechanism for the antifungal activity of thiadiazole derivatives is the inhibition of 14-α-sterol demethylase , an essential enzyme in the ergosterol biosynthesis pathway of fungi. tandfonline.comnih.gov

Carbonic anhydrases (CAs) are another important target. These enzymes are involved in various physiological processes. Derivatives of 2-amino-1,3,4-thiadiazole have been extensively studied as CA inhibitors. For example, 2-substituted 1,3,4-thiadiazole-5-sulfonamides showed significant inhibitory activity against carbonic anhydrase II (CA II), which is present in the ciliary epithelium and is a target for glaucoma treatment. A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were found to be potent, low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB, while showing weaker inhibition of cytosolic isoforms hCA I and II. This isoform selectivity is a critical aspect of modern drug design. The antimalarial activity of some thiadiazoles is also linked to the inhibition of P. falciparum carbonic anhydrase (pfCA). nih.gov

Other enzymes targeted by thiadiazole derivatives include:

Inosine monophosphate dehydrogenase (IMPDH): This enzyme is crucial for the proliferation of cancer cells, and some 2-amino-1,3,4-thiadiazole derivatives are known to inhibit it.

Focal adhesion kinase (FAK): Amide derivatives of 5-aryl substituted 1,3,4-thiadiazol-2-amine have been developed as micromolar inhibitors of FAK, which is involved in cancer cell migration and survival.

Triosephosphate isomerase (TIM): A 1,2,4-thiadiazol-5(4H)-one derivative was identified as a selective inhibitor of TIM from Trypanosoma cruzi (TcTIM), the parasite that causes Chagas disease. The inhibitor acts by interfering with the association of the enzyme's monomers.

Table 4: Enzyme Inhibition by Thiadiazole Derivatives

| Enzyme Target | Organism/Cell Line | Inhibitor Class | Significance | Reference |

|---|---|---|---|---|

| 14-α-Sterol Demethylase | Fungi (Candida spp.) | 1,3,4-Thiadiazole derivatives | Antifungal activity | tandfonline.comnih.gov |

| Carbonic Anhydrase II (CA II) | Rabbit Ciliary Body | 2-Substituted-1,3,4-thiadiazole-5-sulfonamides | Potential glaucoma treatment | |

| Carbonic Anhydrase VA/VB (hCA VA/VB) | Human (mitochondrial) | 2-Substituted-1,3,4-thiadiazole-5-sulfamides | Selective inhibition | |

| Carbonic Anhydrase (pfCA) | Plasmodium falciparum | 1,3,4-Thiadiazole-2-sulfonamide | Antimalarial activity | nih.gov |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Cancer Cells | 2-Amino-1,3,4-thiadiazole derivatives | Anticancer activity | |

| Focal Adhesion Kinase (FAK) | Cancer Cells | 5-Aryl-1,3,4-thiadiazol-2-amine amides | Anticancer activity |

Ketol-Acid Reductoisomerase (KARI) Inhibition

Currently, there is no direct scientific literature available that specifically investigates the inhibitory activity of this compound against Ketol-Acid Reductoisomerase (KARI). Research in this area has focused on other structural classes of KARI inhibitors.

Carbonic Anhydrase Inhibition

The inhibitory potential of this compound against carbonic anhydrase isoforms has not been explicitly detailed in published studies. The established pharmacophore for carbonic anhydrase inhibition within the thiadiazole class typically involves a sulfonamide group, which is absent in this compound. However, derivatives of this compound, when functionalized to include the necessary moieties, could potentially exhibit such activity. For instance, the synthesis of hybrid molecules incorporating the this compound scaffold has been explored for potential enzyme inhibition activities. researchgate.net

Phosphodiesterase 9 (PDE9) Inhibition

There is no available research data to suggest that this compound acts as an inhibitor of Phosphodiesterase 9 (PDE9). The development of PDE9 inhibitors has centered on different heterocyclic cores.

Other Pharmacological Activities

While direct pharmacological data for this compound is scarce, its role as a key intermediate in the synthesis of imidazo[2,1-b] guidechem.comjneonatalsurg.comthiadiazole derivatives has been pivotal in uncovering a range of pharmacological activities. jneonatalsurg.comresearchgate.net These fused heterocyclic systems have demonstrated potential as anticonvulsant, anti-inflammatory, and antiviral agents. researchgate.netresearchgate.net

Anticonvulsant Potential

The anticonvulsant properties of imidazo[2,1-b] guidechem.comjneonatalsurg.comthiadiazole derivatives synthesized from this compound have been investigated. researchgate.netresearchgate.net These compounds are of interest due to their structural similarities to known anticonvulsant drugs.

A study detailing the synthesis of various imidazo[2,1-b] guidechem.comjneonatalsurg.comthiadiazole derivatives reported their evaluation for anticonvulsant activities. researchgate.net The synthesis of these derivatives involves the reaction of this compound with appropriately substituted α-haloketones.

Table 1: Synthesis of this compound Derivatives for Anticonvulsant Screening

| Starting Material 1 | Starting Material 2 | Resulting Derivative Class | Reference |

| Cyclopropanecarboxylic acid | Thiosemicarbazide (B42300) | This compound | jneonatalsurg.com |

| This compound | Substituted α-haloketones | Imidazo[2,1-b] guidechem.comjneonatalsurg.comthiadiazole derivatives | researchgate.netresearchgate.net |

This table illustrates the synthetic pathway to the derivatives tested for anticonvulsant activity.

Anti-inflammatory Effects

Imidazo[2,1-b] guidechem.comjneonatalsurg.comthiadiazoles derived from this compound have been evaluated for their anti-inflammatory properties. researchgate.netzsmu.edu.uaresearchgate.net The anti-inflammatory potential of these compounds is often attributed to their ability to modulate inflammatory pathways.

Research has shown that certain imidazo[2,1-b] guidechem.comjneonatalsurg.comthiadiazole-indolin-2-one conjugates, which are synthesized using this compound as a precursor, exhibit anti-inflammatory activity. researchgate.net The synthesis of these conjugates highlights the utility of the parent amine in generating pharmacologically active molecules. researchgate.net

Table 2: Anti-inflammatory Activity of Derivatives

| Compound Class | Biological Target/Assay | Key Findings | Reference |

| Imidazo[2,1-b] guidechem.comjneonatalsurg.comthiadiazole derivatives | In vivo and in vitro models | Potential anti-inflammatory effects | researchgate.netzsmu.edu.uaresearchgate.net |

This table summarizes the anti-inflammatory potential of the derivative compounds.

Antiviral Properties

The adamantane (B196018) moiety is recognized for its antiviral characteristics, and by extension, thiadiazole compounds incorporating such groups are of interest. While not containing an adamantane group itself, the structural features of this compound and its derivatives place them in a class of compounds with potential antiviral applications. guidechem.com The fusion of the thiadiazole ring into an imidazo[2,1-b] guidechem.comjneonatalsurg.comthiadiazole system has been a strategy to explore new antiviral agents. researchgate.net

Derivatives of this compound have been investigated for their antiviral activity, with some showing promise.

Table 3: Antiviral Potential of Derivatives

| Derivative Class | Viral Target | Reported Activity | Reference(s) |

| Imidazo[2,1-b] guidechem.comjneonatalsurg.comthiadiazoles | Various viruses | Explored for antiviral properties | researchgate.net |

| Cyclopropyl-substituted thiadiazoles | General viral targets | Considered for antiviral drug development | guidechem.com |

This table outlines the explored antiviral applications of the derivative compounds.

Antioxidant Capacity

The 1,3,4-thiadiazole nucleus is a core structure in various compounds that have been investigated for their ability to mitigate oxidative stress. The antioxidant potential of these derivatives is often attributed to their capacity to donate hydrogen or electrons, stabilize free radicals, and chelate transition metal ions. saudijournals.com

Research into 1,3,4-thiadiazole derivatives has utilized several in vitro assays to quantify their antioxidant effects. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method employed. In one study, thiazolidinone derivatives linked to a 1,3,4-thiadiazole core were synthesized and evaluated. saudijournals.comresearchgate.net Among the tested compounds, TZD 5 and TZD 3 showed promising activity with IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50 value of 29.2 µM). saudijournals.comresearchgate.net

Another study focused on newly synthesized 5-substituted-1,3,4-thiadiazole-2-thiols. researchgate.net The antioxidant screening of these compounds was performed using both the DPPH and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS) decolorization assays. The results indicated that three compounds in particular (designated 3b, 3d, and 3h) exhibited notably high antioxidant activities, suggesting they could be lead compounds for developing new antioxidant agents. researchgate.net

Further investigations into thiazolidinone derivatives, including 1,3,4-thiadiazole-based compounds, confirmed their antioxidant potential. nih.gov Using DPPH, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS) tests, researchers found that a 1,3,4-thiadiazole derivative (compound 4) demonstrated a DPPH scavenging activity of 33.98%. nih.gov In the TBARS test, which measures the inhibition of lipid peroxidation (LPO), several derivatives showed significant activity, with one compound (compound 1) inhibiting LPO by 62.11%. nih.gov

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| TZD 5 (Thiazolidinone derivative) | DPPH | IC50: 27.50 µM | researchgate.net |

| TZD 3 (Thiazolidinone derivative) | DPPH | IC50: 28.00 µM | researchgate.net |

| Ascorbic Acid (Standard) | DPPH | IC50: 29.2 µM | researchgate.net |

| Compound 4 (1,3,4-Thiadiazole derivative) | DPPH Scavenging | 33.98% activity | nih.gov |

| Compound 1 (1,3,4-Thiadiazole derivative) | TBARS (LPO Inhibition) | 62.11% inhibition | nih.gov |

Analgesic and Antidepressant Effects

The 1,3,4-thiadiazole scaffold is also prominent in the development of agents targeting the central nervous system, with various derivatives showing potential analgesic and antidepressant properties. researchgate.net

Studies on the antidepressant potential of derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have yielded significant findings. researchgate.netnih.govresearchgate.net In one such study, newly synthesized imine derivatives were evaluated for their antidepressant activity, using imipramine (B1671792) as a reference drug. nih.govresearchgate.net Two compounds, 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole and 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole, demonstrated significant antidepressant effects. They reduced the duration of immobility in test subjects by 77.99% and 76.26%, respectively, compared to an 82% reduction by the standard drug, imipramine. researchgate.netnih.gov

In the realm of pain management, new series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and tested for their in vivo analgesic and anti-inflammatory activities. nih.gov The results showed that all the new compounds possessed good pain-relieving action in the acetic acid writhing test. nih.gov Furthermore, some compounds in the series displayed fair anti-inflammatory activity in the carrageenan rat paw edema test, with low ulcerogenic potential compared to indomethacin. nih.gov Other research has also confirmed the analgesic and anti-inflammatory activities of novel thiadiazole derivatives using methods like the tail-flick test. ijpsdronline.com

| Compound/Derivative | Activity | Test Model | Result | Reference |

|---|---|---|---|---|

| 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole | Antidepressant | Immobility Time | 77.99% reduction | nih.gov |

| 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole | Antidepressant | Immobility Time | 76.26% reduction | nih.gov |

| Imipramine (Standard) | Antidepressant | Immobility Time | 82% reduction | nih.gov |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Analgesic | Acetic Acid Writhing Test | Good antalgic action | nih.gov |

Herbicidal Activity

In addition to pharmacological applications, derivatives of 1,3,4-thiadiazole have been explored for their potential use in agriculture as herbicides. researchgate.netresearchgate.net The mechanism of herbicidal action for these compounds often involves the inhibition of photosynthesis. researchgate.net

To identify new and effective pesticidal compounds, a series of acylthioureas containing the 1,3,4-thiadiazole ring were synthesized and evaluated for their herbicidal activities. researchgate.net The study found that all the tested compounds exhibited herbicidal effects at a concentration of 200 g ai/ha. researchgate.net One compound, designated 5b, showed a 90% inhibitory effect against a range of weeds including Echinochloa crusgalli, Setaira viridis, Digitaria sanguinalis, Amaranthus retroflexus, and Eclipta prostrata under pre-emergence conditions. researchgate.net In post-emergence conditions, it displayed 90% and 95% inhibition against Echinochloa crusgalli and Eclipta prostrata, respectively. researchgate.net Another compound, 5e, demonstrated a 100% inhibitory effect against Echinochloa crusgalli, Setaira viridis, Digitaria sanguinalis, and Amaranthus retroflexus in both pre- and post-emergence applications. researchgate.net The core structure, 2-amino-5-substituted-1,3,4-thiadiazole, can accommodate a cyclopropyl group, directly linking this class of herbicides to the compound of interest. nih.gov

| Compound | Application Rate | Weed Species | Condition | Inhibitory Effect (%) | Reference |

|---|---|---|---|---|---|

| Compound 5b | 200 g ai/ha | Echinochloa crusgalli | Pre-emergence | 90% | researchgate.net |

| Setaira viridis | Pre-emergence | 90% | researchgate.net | ||

| Digitaria sanguinalis | Pre-emergence | 90% | researchgate.net | ||

| Echinochloa crusgalli | Post-emergence | 90% | researchgate.net | ||

| Eclipta prostrata | Post-emergence | 95% | researchgate.net | ||

| Compound 5e | 200 g ai/ha | Echinochloa crusgalli | Post-emergence | 100% | researchgate.net |

| Setaira viridis | Post-emergence | 100% | researchgate.net | ||

| Digitaria sanguinalis | Post-emergence | 100% | researchgate.net | ||

| Amaranthus retroflexus | Post-emergence | 100% | researchgate.net |

Structure Activity Relationship Sar Analyses

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 5-cyclopropyl-1,3,4-thiadiazol-2-amine derivatives is significantly influenced by the nature and position of various substituents. The core structure itself, featuring a 2-amino group and a 5-cyclopropyl group on the 1,3,4-thiadiazole (B1197879) ring, provides a foundation for diverse pharmacological actions. nih.govnih.gov The reactivity of the amino group, in particular, makes it a prime site for derivatization to create a wide range of pharmacologically active compounds. nih.govresearchgate.net

For instance, a simple route to synthesize 2-amino-5-substituted-1,3,4-thiadiazoles has been described where the substituent at the 5-position can be a cyclopropyl (B3062369) group, among others. nih.gov While direct SAR studies isolating the specific contribution of the cyclopropyl group on this compound are not extensively detailed in the provided results, the frequent inclusion of this moiety in bioactive compounds suggests its importance. nih.govasianpubs.org In a related compound, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, the presence of the cyclopropane (B1198618) ring was a deliberate design choice to impart bioactivity. asianpubs.org

Substitutions on the 1,3,4-thiadiazole core, often via the 2-amino group, with aromatic and heteroaromatic rings play a critical role in determining the biological activity profile. hilarispublisher.comnih.gov

Anticancer Activity: In a series of 1,3,4-thiadiazole derivatives, the introduction of a phenyl ring at the C-2 position was found to be favorable for anticancer activity against A549 cells. nih.gov Further substitution on this phenyl ring demonstrated that electron-withdrawing groups, such as chloro and nitro groups, enhanced cytotoxicity, while electron-donating groups like methyl were detrimental. nih.gov Another study on pyridine (B92270) derivatives linked to the thiadiazole core showed that substituents on the phenyl ring influenced antitumor activity, with electron-withdrawing groups again showing higher potency. nih.gov

Antimicrobial Activity: For antibacterial applications, substitutions with groups like pyrrolidine (B122466) on a phenyl ring attached to the thiadiazole were found to be more potent than other cyclic amines. The presence of a trifluoromethyl (-CF3) group and a chloro atom on the benzene (B151609) ring was deemed essential for improving activity. hilarispublisher.com

Anticonvulsant Activity: In the development of anticonvulsants, 2-(aryl)amino-5-(4-pyridyl)-1,3,4-thiadiazole derivatives were synthesized. The 2-(4-chlorophenyl)amino derivative was identified as a promising compound. nih.gov

The table below summarizes the effect of various substitutions on the biological activity of 1,3,4-thiadiazole derivatives.

| Substitution Type | Position | Substituent | Observed Effect | Biological Activity | Reference |

| Aromatic | C-2 (via amino) | Phenyl | Favorable | Anticancer | nih.gov |

| Aromatic | Phenyl ring | Electron-withdrawing (e.g., -Cl, -NO2) | Increased potency | Anticancer | nih.gov |

| Aromatic | Phenyl ring | Electron-donating (e.g., -CH3) | Decreased potency | Anticancer | nih.gov |

| Heterocyclic | C-5 | 4-pyridyl | Potent activity | Anticonvulsant | nih.gov |

| Aromatic | Phenyl ring | Pyrrolidine, -CF3, -Cl | Improved potency | Antibacterial | hilarispublisher.com |

The 2-amino group of the 1,3,4-thiadiazole scaffold is a versatile handle for chemical modification, and its derivatization significantly impacts biological activity. nih.govresearchgate.net

General Activity: The free amino group is often crucial for maximum antibacterial activity. Substitution on this amine generally leads to a decrease in activity. nih.gov

Acylation and Amide Formation: The amino group can be acylated to form amide derivatives. For example, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide was synthesized from 2-amino-5-propyl-1,3,4-thiadiazole. asianpubs.org In another study, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and showed potential as EGFR/HER-2 dual target inhibitors. nih.gov

Thiourea (B124793) Derivatives: The synthesis of N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives has been reported, indicating that the amino group can be converted into a thiourea linkage to modulate activity. hilarispublisher.com

Schiff Base Formation: Aromatic aldehyde imine derivatives (Schiff bases) of 2-thiobenzyl-1,3,4-thiadiazole have been synthesized and showed good anticonvulsant activity. nih.gov

These modifications highlight that while the unsubstituted amino group can be vital, its conversion to amides, thioureas, or Schiff bases can lead to compounds with potent and specific activities.

Identification of Pharmacophores and Key Structural Features for Desired Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the 1,3,4-thiadiazole class of compounds, several key pharmacophoric features have been identified. nih.govorientjchem.org

The 1,3,4-Thiadiazole Ring: This ring itself is considered a privileged scaffold and a key pharmacophore. nih.govorientjchem.orgresearchgate.net It acts as a "hydrogen binding domain" and a "two-electron donor system". nih.gov Its five-membered aromatic structure contains a sulfur atom and two nitrogen atoms which are crucial for its electron-deficient character and interaction with biological targets. researchgate.net

Substituents at C2 and C5: The nature of the groups at the 2 and 5 positions of the thiadiazole ring are critical determinants of activity. The 2-amino group is a common feature in many bioactive derivatives, serving as a key interaction point or a linker to other pharmacophoric groups. nih.govnih.gov

Pharmacophore Hybridization: A common strategy in drug discovery is to link different pharmacophoric sub-units to create hybrid molecules with enhanced activity or novel mechanisms of action. nih.gov For example, linking the 1,3,4-thiadiazole scaffold with other bioactive moieties like isatin (B1672199) or quinoline (B57606) has yielded compounds with promising pharmacological profiles. orientjchem.orgnih.gov

VEGFR-2 Inhibition: For inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a pharmacophore model was generated which included features such as hydrogen bond donors, acceptors, and aromatic rings. The nitrogen atoms of the 1,3,4-thiadiazole moiety were shown to be involved in crucial hydrogen bonding interactions within the binding site of the receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Derivations and Models

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the chemical structure of compounds with their biological activity in a quantitative manner. nih.goveurekaselect.com

Several 3D-QSAR studies have been performed on 1,3,4-thiadiazole derivatives to design novel anticonvulsant agents. nih.goveurekaselect.com These studies use techniques like Self-Organizing Molecular Field Analysis (SOMFA) to map the steric and electrostatic properties onto the molecular structures. nih.goveurekaselect.com The resulting models provide insights into the structural requirements for bioactivity and can guide the design of new, more potent compounds. nih.gov

For carbonic anhydrase inhibitors, QSAR studies have revealed important physicochemical properties for activity. For instance, in the case of hCA-IX inhibition, decreasing hydrophobicity and introducing electron-releasing substituents were found to potentially increase inhibitory activity. nih.gov Another QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors indicated that branching and increasing the complexity of ring substituents could enhance activity, while molecular polarizability was not favorable. tandfonline.com

These QSAR models, once validated, serve as powerful predictive tools in the drug design process, allowing for the virtual screening and prioritization of novel 1,3,4-thiadiazole derivatives before their synthesis and biological evaluation. nih.goveurekaselect.com

Emerging Research Directions and Future Prospects

Development of Novel Therapeutic Agents based on 5-Cyclopropyl-1,3,4-thiadiazol-2-amine Scaffold

The this compound core is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.net Researchers are actively using this scaffold to synthesize new derivatives with potential therapeutic activities, particularly in the antimicrobial and anticancer domains. researchgate.netmdpi.com The 1,3,4-thiadiazole (B1197879) ring is a bioisostere of pyrimidine, a key component of nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes in cancer cells and pathogens. mdpi.com

A notable area of research is the development of new antibacterial agents to combat drug-resistant bacteria. nih.govresearchgate.net In one study, a series of novel azetidin-2-ones and thiazolidin-4-ones were synthesized from 2-amino-5-cyclopropyl-1,3,4-thiadiazole. nih.gov These new compounds were tested against a panel of bacteria, with some derivatives showing significant efficacy. Specifically, the β-lactam derivative (3e) was identified as the most potent, displaying excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

| Derivative Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Azetidin-2-ones (β-lactam derivative 3e) | Staphylococcus aureus | 15.60 |

| Bacillus subtilis | 31.50 | |

| Escherichia coli | 62.50 | |

| Pseudomonas aeruginosa | 125 |

Beyond antibacterial applications, the scaffold is being explored for anticancer properties. mdpi.comnih.gov The structural versatility of 1,3,4-thiadiazole allows for modifications that can fine-tune pharmacological effects, leading to the development of agents with selective cytotoxicity against cancer cell lines. researchgate.net

Exploration in Materials Science and Agrochemical Applications

The unique chemical properties of the 1,3,4-thiadiazole ring system also position it for applications beyond medicine. rsc.orgisres.org

Agrochemicals: Compounds containing the 1,3,4-thiadiazole ring are known to possess a broad spectrum of biological activities that are relevant to agriculture, including use as insecticides, fungicides, and herbicides. nih.govresearchgate.netresearchgate.net Research into derivatives of the core compound has demonstrated potential herbicidal and fungicidal activities. For instance, studies have shown that certain derivatives can exhibit moderate fungicidal effects and significant inhibitory activity on the root growth of plants like cucumbers. researchgate.net The herbicidal effects of some thiadiazole derivatives are attributed to the inhibition of photosynthesis. researchgate.net

| Application | Activity | Key Finding |

|---|---|---|

| Fungicide | Moderate | Some derivatives exhibit moderate fungicidal activity. researchgate.net |

| Herbicide | Inhibitory | One compound showed 100% inhibitory activity on cucumber cotyledon root. researchgate.net |

| Herbicide | Good | Many title compounds exhibited good herbicidal activity against Brassica campestris. researchgate.net |

Materials Science: The 1,3,4-thiadiazole ring is a component in the development of advanced materials. Its conjugated π-system and the presence of heteroatoms (nitrogen and sulfur) make it a candidate for creating metal-organic frameworks (MOFs), coordination polymers, and fluorescent materials. mdpi.com These materials have potential applications in catalysis, luminescent sensing, and organic light-emitting diodes (OLEDs). mdpi.com While research specifically on this compound in this area is still nascent, the inherent optical and electronic properties of the thiadiazole core suggest a promising future for its derivatives in materials science.

Green Synthesis Methodologies for Sustainable Production

In line with the growing emphasis on environmental sustainability, researchers are developing "green" synthesis methods for thiadiazole derivatives. researchgate.net These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency compared to conventional techniques. nanobioletters.com

Key green chemistry approaches being applied include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often increases product yields. nanobioletters.comrsc.org

Ultrasonic Irradiation: Sonication is another energy-efficient method that promotes chemical reactions, leading to high yields and product purity, often under solvent-free conditions. researchgate.net

One-Pot Reactions: Combining multiple reaction steps into a single procedure reduces the need for intermediate purification steps, saving time, resources, and solvent use. rsc.org